3-Oxo-23-hydroxyurs-12-en-28-oic acid
Description
Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry and the Ursane (B1242777) Skeleton
Pentacyclic triterpenoids are a class of natural compounds composed of six isoprene (B109036) units, forming a characteristic 30-carbon skeleton arranged in five rings. rsc.orgnih.gov These molecules are secondary metabolites found widely across the plant kingdom. nih.govresearchgate.net Their biosynthesis generally proceeds through the cyclization of squalene (B77637). nih.gov
The core structure of these compounds can be categorized into several skeletons, such as lupane, oleanane (B1240867), and ursane. rsc.orgnih.gov 3-Oxo-23-hydroxyurs-12-en-28-oic acid is built upon the ursane skeleton . The ursane and oleanane types are particularly common and structurally similar, both featuring a 6-6-6-6-6 pentacyclic ring system. rsc.orgresearchgate.net The key distinction lies in the E-ring: the ursane skeleton has two methyl groups at positions C-19 and C-20, whereas the oleanane skeleton has both methyl groups at C-20. nih.govresearchgate.net The parent compound of the ursane family is α-amyrin. nih.gov
The systematic name this compound precisely describes its molecular structure:
Urs: Indicates the core ursane skeleton.
-12-en: Refers to a double bond between carbon atoms 12 and 13. researchgate.net
-28-oic acid: Denotes a carboxylic acid group attached to carbon 28. researchgate.net
3-Oxo: Specifies a ketone group at the C-3 position.
23-hydroxy: Indicates a hydroxyl group at the C-23 position.
This specific combination of functional groups on the rigid ursane framework dictates the compound's chemical properties and its interactions in biological systems.
Table 1: Chemical and Structural Details of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.7 g/mol |
| Parent Skeleton | Ursane (α-amyrane) |
| Key Functional Groups | Ketone (C-3), Hydroxyl (C-23), Alkene (C-12), Carboxylic Acid (C-28) |
| PubChem CID | 14396856 nih.gov |
Significance of this compound as a Natural Product and its Analogues as Research Precursors
This compound is a naturally occurring triterpenoid. Its parent compound, ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), is found in numerous medicinal plants, including those from the Rosaceae, Lamiaceae, and Myrtaceae families. rsc.orgresearchgate.netresearchgate.net The structural modification from a hydroxyl group at C-3 in ursolic acid to a ketone in 3-oxo-urs-12-en-28-oic acid is a common biochemical transformation. researchgate.net
The true significance of this compound in research is amplified when viewed alongside its analogues. The ursane and oleanane skeletons are scaffolds for a multitude of compounds that have been investigated for a wide range of biological activities. sinica.edu.tw The presence of reactive functional groups—the ketone at C-3, the hydroxyl at C-23, and the carboxylic acid at C-28—makes this molecule and its relatives valuable precursors for synthetic modification. researchgate.net
Researchers frequently use these natural triterpenoids as starting materials to create novel derivatives with potentially enhanced properties. Modifications often target the C-3, C-12, and C-28 positions to explore structure-activity relationships. researchgate.net For instance, the oxidation of the C-3 hydroxyl group to a ketone is a common strategy in the synthesis of derivatives. chemicalbook.com The resulting 3-oxo compounds, such as 3-oxo-olean-12-en-28-oic acid and 3-oxo-urs-12-en-28-oic acid, have themselves been subjects of scientific inquiry. researchgate.netresearchgate.net
The study of such analogues provides crucial insights into how specific structural features influence molecular behavior. For example, research on 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid, another natural ursane-type triterpene, has identified it as an inhibitor of certain viral enzymes. medchemexpress.com These findings underscore the importance of the 3-oxo-ursane skeleton as a pharmacophore and justify the continued investigation of compounds like this compound.
Table 2: Examples of Research on Structurally Related Triterpenoid Analogues
| Compound Name | Skeleton Type | Key Structural Features & Research Context |
| Ursolic Acid | Ursane | 3β-hydroxy derivative; widely studied natural product with multiple reported biological activities. researchgate.netresearchgate.netnih.gov Precursor for many synthetic derivatives. researchgate.net |
| Oleanolic Acid | Oleanane | Isomer of Ursolic Acid; widely distributed in nature and extensively studied. nih.govsinica.edu.tw |
| 3-oxo-olean-12-en-28-oic acid | Oleanane | 3-oxo derivative of Oleanolic Acid; investigated for its anti-tumor properties. researchgate.netuni.lu |
| 3-oxo-urs-12-en-28-oic acid | Ursane | Close analogue lacking the C-23 hydroxyl group; isolated from Tecoma stans and studied for enzyme inhibition. researchgate.net |
| 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid | Ursane | A natural triterpene from Rosa cymosa investigated as an HIV protease inhibitor. medchemexpress.com |
| 1-oxo-3beta,23-dihydroxyolean-12-en-28-oic acid | Oleanane | Natural product from Juglans species with a similar C-23 hydroxyl but a C-1 ketone and oleanane core. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C30H46O4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O4/c1-18-9-14-30(25(33)34)16-15-28(5)20(24(30)19(18)2)7-8-22-26(3)12-11-23(32)27(4,17-31)21(26)10-13-29(22,28)6/h7,18-19,21-22,24,31H,8-17H2,1-6H3,(H,33,34)/t18-,19+,21-,22-,24+,26+,27+,28-,29-,30+/m1/s1 |
InChI Key |
RWFVBIQKMCLKMM-CARKBDGISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)[C@@]5(C)CO)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways of Ursane Triterpenoids, Including 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid Precursors
Natural Sources and Distribution of Ursane-Type Triterpenoids in Medicinal Plants
Ursane-type triterpenoids are a class of pentacyclic triterpenoids widely distributed throughout the plant kingdom. They are particularly abundant in the fruit peels, leaves, and stem bark of various medicinal plants. researchgate.net These compounds are often found as free acids or as aglycones in saponin (B1150181) structures. sinica.edu.twnih.gov Prominent plant families known to be rich sources of ursane-type triterpenoids include the Lamiaceae (mint family), Rosaceae (rose family), and Rubiaceae (coffee family). researchgate.netnih.gov
Many of these plants have a long history of use in traditional medicine, and their therapeutic effects are often attributed to their high content of triterpenoids, including those with an ursane (B1242777) skeleton. nih.govcabidigitallibrary.org For instance, ursolic acid and its isomer oleanolic acid are frequently found together in the same plant sources. nih.govmdpi.com The presence of these compounds in various medicinal herbs has spurred research into their pharmacological properties. frontiersin.org
Below is a table detailing some medicinal plants that are sources of ursane-type triterpenoids:
Table 1: Examples of Medicinal Plants Containing Ursane-Type Triterpenoids| Plant Family | Plant Species | Common Name | Part(s) Used | Example Ursane-Type Triterpenoids |
| Rosaceae | Rosa multiflora | Multiflora Rose | Roots | 2α, 19α-dihydroxyurs-3-O-acetyltormentic acid, 1α, 2α, 3α, 20β-tetrahydroxyurs -13(18)-en-28-oic acid, 2α, 3α, 20β, 24-tetrahydroxyurs-13(18)-en-28-oic acid nih.govfao.org |
| Eriobotrya japonica | Loquat | Leaf | 2α-Hydroxy-3-oxours-12-en-28-oic acid, 3-Epicorosolic acid methyl ester, Tormentic acid ekb.eg | |
| Rubiaceae | Saprosma merrillii | - | Stems | 3α,6α,30-trihydroxy-ursan-28-oic acid, 3α,30-dihydroxy-6-oxo-ursan-28-oic acid, 3α,6α,7α,30-tetrahydroxy-ursan-28-oic acid nih.govnih.gov |
| Aquifoliaceae | Ilex pubescens | Holly | - | Ursane-type saponins (B1172615) nih.gov |
| Lamiaceae | Salvia officinalis | Sage | Leaves | Ursolic acid |
| Ericaceae | Arctostaphylos uva-ursi | Bearberry | - | Ursolic acid nih.gov |
| Rhamnaceae | Ziziphus jujuba | Jujube | - | Jujubosides (ursane-type saponins) cabidigitallibrary.org |
| Araliaceae | Centella asiatica | Gotu Kola | - | Asiatic acid cabidigitallibrary.orgekb.eg |
| Lagerstroemiaceae | Lagerstroemia speciosa | Banaba | - | Corosolic acid, 23-Hydroxyursolic acid ekb.eg |
Endogenous Biosynthesis in Plants: General Pathways Leading to Ursane Skeletons
The biosynthesis of ursane-type triterpenoids in plants is a complex process that begins with simple precursors and involves a series of enzymatic reactions to construct the characteristic pentacyclic skeleton. mdpi.com
Mevalonate (B85504) Pathway and Isoprenoid Precursors
The journey to ursane triterpenoids starts with the mevalonate (MVA) pathway. mdpi.com This essential metabolic pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). cabidigitallibrary.orgresearchgate.net These two molecules are the universal precursors for all isoprenoids, a vast and diverse class of natural products that includes triterpenoids. nih.gov The MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes and triterpenoids. nih.gov
Squalene (B77637) and 2,3-Oxidosqualene (B107256) as Key Intermediates
Two molecules of farnesyl pyrophosphate (FPP), which is formed from the condensation of IPP and DMAPP, are joined tail-to-tail by the enzyme squalene synthase to produce the linear C30 hydrocarbon, squalene. cabidigitallibrary.org Squalene then undergoes an epoxidation reaction catalyzed by squalene epoxidase, which introduces an epoxide ring at the C2-C3 position, forming (3S)-2,3-oxidosqualene. mdpi.com This molecule is a critical branch point in isoprenoid metabolism, serving as the direct precursor for the synthesis of both sterols and triterpenoids. researchgate.netresearchgate.net
Cyclization by Amyrin Synthases to α-Amyrin
The formation of the pentacyclic ursane skeleton is achieved through a remarkable cyclization cascade of 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, α-amyrin synthase (α-AS) directs the cyclization of 2,3-oxidosqualene to form α-amyrin, the parent compound of the ursane series. nih.govresearchgate.net This enzyme orchestrates a series of protonations, ring closures, and rearrangements to generate the five-ring structure. Some amyrin synthases are multifunctional and can produce both α-amyrin and its isomer β-amyrin (from the oleanane (B1240867) series). nih.gov
Role of Cytochrome P450 Enzymes in Functionalization of the Ursane Core
Following the formation of the basic α-amyrin skeleton, a diverse array of ursane-type triterpenoids is generated through a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and versatile family of heme-containing enzymes. researchgate.netfrontiersin.org CYPs are responsible for introducing hydroxyl groups and other functionalities at various positions on the ursane core, leading to a vast number of structurally diverse compounds. frontiersin.orgnih.gov
These functionalization reactions are crucial for the biosynthesis of precursors to 3-Oxo-23-hydroxyurs-12-en-28-oic acid. For example, specific CYPs can catalyze hydroxylations at positions C-2, C-19, and C-23, as well as the oxidation of the methyl group at C-28 to a carboxylic acid. ekb.egfrontiersin.orgmedchemexpress.com The regio- and stereoselectivity of these P450 enzymes are key determinants of the final triterpenoid (B12794562) produced. nih.govmdpi.com The activity of these CYPs often requires a partnership with cytochrome P450 reductase (CPR), which donates the necessary electrons for the catalytic cycle. frontiersin.org
Microbial Biosynthesis and Biotransformation of Ursane Triterpenoids
In addition to their natural synthesis in plants, ursane triterpenoids can also be produced and modified by microorganisms. Microbial biotransformation offers an alternative and often highly specific method for generating novel triterpenoid derivatives. researchgate.netmdpi.com Microorganisms, including bacteria and fungi, can perform a variety of chemical reactions on the ursane skeleton, such as hydroxylation, oxidation, and glycosylation. researchgate.netmdpi.com These microbial transformations can introduce functional groups at positions that are difficult to modify through conventional chemical synthesis, thereby expanding the chemical diversity of ursane triterpenoids. mdpi.com
For instance, various species of Nocardia and fungi like Syncephalastrum racemosum have been shown to transform ursolic acid and oleanolic acid into a range of hydroxylated and oxidized derivatives. mdpi.commdpi.com These biotransformation processes are of significant interest for the production of rare or novel triterpenoids with potentially enhanced biological activities. nih.govresearchgate.net
Below is a table summarizing some examples of microbial biotransformation of ursane triterpenoids:
Table 2: Examples of Microbial Biotransformation of Ursane Triterpenoids| Microorganism | Substrate | Product(s) | Type of Transformation |
| Nocardia sp. NRRL 5646 | Ursolic acid | Ursonic acid, 3-oxoursa-1,12-dien-28-oic acid | Oxidation mdpi.com |
| Syncephalastrum racemosum CGMCC 3.2500 | Ursolic acid | 7β,21β-dihydroxy-UA, 1β,21β-dihydroxy-UA, 1β-hydroxy-21-oxo-UA, 3β,21β-dihydroxy-urs-11-en-28,13-olide, 3β,7β,21β-trihydroxy-urs-11-en-28,13-olide | Hydroxylation, Oxidation, Lactone formation mdpi.com |
| Mucor plumbeus ATCC 4740 | Ursolic acid | Hydroxylated derivatives | Hydroxylation mdpi.com |
| Streptomyces griseus ATCC 13273 | Oleanolic acid (isomer of Ursolic acid) | 7β,21β,29-trihydroxy-OA, 3β,7β,21β-trihydroxy-olean-12-ene-28,29-dioic acid | Hydroxylation, Oxidation mdpi.com |
| Aspergillus ochraceus CICC 40330 | 3-oxo oleanolic acid | Glycosylated derivatives | Glycosylation mdpi.com |
Engineered Yeast Systems for Enhanced Triterpenoid Synthesis
Saccharomyces cerevisiae (baker's yeast) has emerged as a preferred microbial chassis for the heterologous production of plant triterpenoids. nih.gov Its well-characterized genetics and the presence of a native MVA pathway make it an ideal host. Several key strategies are employed to transform yeast into an efficient triterpenoid factory:
Enhancing Precursor Supply: A primary strategy involves boosting the production of the universal triterpenoid precursor, 2,3-oxidosqualene. This is achieved by overexpressing rate-limiting enzymes in the native yeast MVA pathway, such as HMG-CoA reductase (tHMG1).
Redirecting Carbon Flux: To maximize the carbon flow towards triterpenoid synthesis, competing pathways are downregulated. A common target is the gene ERG7, which encodes lanosterol (B1674476) synthase, the enzyme that diverts 2,3-oxidosqualene towards the synthesis of sterols, essential for yeast growth. By downregulating ERG7, more precursor is available for the heterologously expressed plant enzymes.
Introducing Heterologous Pathway Genes: The core of the engineering process involves introducing the plant genes necessary for producing the target triterpenoid. This includes an oxidosqualene cyclase (e.g., α-amyrin synthase) to produce the desired carbon skeleton and the specific cytochrome P450 enzymes and their redox partner, cytochrome P450 reductase (CPR), to perform the necessary oxidative modifications.
Optimizing Enzyme Expression and Location: Many key enzymes in triterpenoid biosynthesis, particularly CYPs, are membrane-bound in the endoplasmic reticulum (ER). A novel strategy to enhance their productivity is to expand the ER itself. Deletion of the PAH1 gene in yeast has been shown to cause a significant proliferation of the ER, thereby increasing the accommodation and functional expression of these enzymes.
The following table details several examples of triterpenoid production in engineered S. cerevisiae.
Table 2: Examples of Triterpenoid Production in Engineered Saccharomyces cerevisiae
| Target Triterpenoid | Key Engineering Strategies | Host Strain | Titer |
|---|---|---|---|
| β-Amyrin | ER expansion (pah1 knockout), overexpression of tHMG1, ATR1 (CPR), and β-amyrin synthase. | S. cerevisiae | > 100 mg/L |
| Medicagenic Acid | ER expansion (pah1 knockout), expression of Medicago truncatula CYP716A12. | S. cerevisiae | ~10 mg/L |
Fungal and Bacterial Bioconversion Strategies for Ursane Derivatives
Biotransformation, using whole microbial cells or purified enzymes, provides a powerful tool for the structural modification of complex molecules like ursane triterpenoids. This approach leverages the high regio- and stereoselectivity of microbial enzymes to create novel derivatives that are difficult to obtain through conventional chemical synthesis. nih.gov
Fungi and bacteria possess a diverse arsenal (B13267) of enzymes, such as hydroxylases and oxidoreductases, capable of modifying the triterpenoid skeleton. The first reports of biotransformation of ursane derivatives by fungi, such as Mucor plumbeus, and bacteria, like Nocardia sp., emerged in the early 2000s.
Microbial transformations of the common precursor, ursolic acid, have yielded a variety of hydroxylated, oxidized, and glycosylated products. For instance, the fungus Alternaria longipes has been shown to transform ursolic acid into several products, including one with an oxidized C-3 position (3-carbonyl ursolic acid 28-O-β-D-glucopyranosyl ester). nih.govtandfonline.com This demonstrates the microbial capability to perform the C-3 oxidation necessary for the synthesis of this compound. Similarly, various microbial strains have demonstrated the ability to hydroxylate the ursane skeleton at multiple positions, such as C-1, C-2, C-7, and C-21. nih.govmagtechjournal.comresearchgate.net While direct C-23 hydroxylation of ursolic acid by a microorganism has not been widely reported, the known versatility of microbial P450 enzymes suggests this is a feasible bioconversion.
The table below presents examples of microbial biotransformation of ursolic acid.
Table 3: Microbial Biotransformation of Ursolic Acid
| Microorganism | Substrate | Key Modifications | Product Examples |
|---|---|---|---|
| Alternaria longipes | Ursolic Acid | Oxidation (C-3), Hydroxylation (C-2, C-21), Glycosylation | 3-carbonyl ursolic acid 28-O-β-D-glucopyranosyl ester nih.govtandfonline.com |
| Umbelopsis isabellina | Ursolic Acid | Hydroxylation (C-1, C-7), Lactonization | 3β,7β-dihydroxy-urs-11-en-28,13-lactone nih.gov |
| Streptomyces griseus | Ursolic Acid | Hydroxylation (C-2), Ring-A cleavage | Corosolic acid (2α,3β-dihydroxy-urs-12-en-28-oic acid) magtechjournal.com |
Chemical Synthesis and Semisynthesis of 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid and Its Structural Analogues
Synthetic Routes from Precursor Triterpenoids (e.g., Ursolic Acid)
The most prominent precursor for the synthesis of 3-Oxo-23-hydroxyurs-12-en-28-oic acid is ursolic acid (UA). tandfonline.comnih.govtandfonline.com UA, or 3β-hydroxy-urs-12-en-28-oic acid, is a pentacyclic triterpenoid (B12794562) widely distributed in the plant kingdom, found in sources like apple peels and medicinal herbs. nih.govchemicalbook.com Its natural abundance makes it an ideal and cost-effective starting material for complex chemical transformations. nih.gov
The biosynthesis of the ursane (B1242777) scaffold in plants begins with the cyclization of 2,3-oxidosqualene (B107256), which is formed from squalene (B77637). nih.gov This cyclization, mediated by the enzyme α-amyrin synthase, produces α-amyrin, the direct precursor to the ursane-type skeleton. nih.gov
Semisynthetic strategies leverage the inherent reactivity of specific functional groups on the ursolic acid molecule. The main sites for chemical modification are the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-12 double bond within the five-ring (A, B, C, D, and E) structure. nih.gov A multi-step synthesis starting from commercially available ursolic acid can yield 23-hydroxyursolic acid, which is a direct precursor to the title compound. nih.govtandfonline.com This pathway proceeds through the key intermediate, methyl 23-hydroxy-3-oxours-12-en-28-oate, which is the methyl ester of this compound. nih.govtandfonline.comresearchgate.net
Directed Derivatization Strategies and Site-Specific Chemical Modifications
Directed derivatization allows for precise structural changes to the ursane backbone, enabling the synthesis of the target compound and a diverse array of analogues. These modifications are crucial for exploring structure-activity relationships.
A fundamental modification in the synthesis of this compound is the oxidation of the C-3 hydroxyl group of the ursolic acid precursor. This conversion yields a 3-oxo functionality, also known as a 3-keto group. This reaction is a common step in the synthesis of many bioactive triterpenoid derivatives. nih.gov Various oxidizing agents can accomplish this transformation with high efficiency. The resulting 3-oxo group can also influence the biological activity of the final compound; for instance, 3-oxo-ursolic acid has shown more potent activity in some assays compared to ursolic acid itself. researchgate.net
| Oxidizing Agent | Reaction Conditions | Reference |
|---|---|---|
| Chromium trioxide (CrO3) | In acetic acid solution. | mdpi.com |
| Jones Reagent (CrO3 in H2SO4/acetone) | Standard conditions for oxidation of secondary alcohols. | nih.gov |
| Dess-Martin Periodinane | Used for the related oleanolic acid in CH2Cl2 at room temperature. | researchgate.net |
The introduction of a hydroxyl group at the C-23 position represents the most challenging step in the synthesis of the target compound. The C-23 carbon is a sterically hindered, unactivated equatorial methyl group at the C-4 position of the A-ring, making regioselective functionalization difficult.
A successful, multi-step synthesis has been reported to achieve this transformation starting from ursolic acid. tandfonline.comresearchgate.net The key strategy involves using a directing group at the C-3 position to achieve site-specific oxidation at C-23. The reported synthetic sequence is as follows:
Esterification : The C-28 carboxylic acid is first protected as a methyl ester. tandfonline.com
Directing Group Formation : The ketone at C-3 (formed as per section 3.2.1) is converted into an oxime, which acts as a directing group. tandfonline.com
Directed Functionalization : The crucial step involves the cyclopalladation of the C-4 methyl group, directed by the 3-one oxime functionality, a method pioneered by Baldwin. tandfonline.com This allows for the specific introduction of functionality at the C-23 position.
Intermediate Formation : Subsequent steps lead to the formation of methyl 23-hydroxy-3-oxours-12-en-28-oate, the direct precursor to the title compound. tandfonline.comresearchgate.net
This chemical synthesis confirms the structure of the naturally isolated 23-hydroxyursolic acid and provides a viable route for producing material for further study. tandfonline.com In nature, similar regioselective hydroxylations are carried out by cytochrome P450 enzymes. For example, in the biosynthesis of brassinosteroids, the enzymes CYP90C1 and CYP90D1 have been identified as specific C-23 hydroxylases. nih.govnih.gov
The carboxylic acid at the C-28 position is a versatile handle for derivatization, commonly transformed into esters and amides to create analogues. nih.gov Esterification, particularly methylation, is often used as a protective strategy during multi-step syntheses, as seen in the route to 23-hydroxyursolic acid. tandfonline.com
Amide derivatives are synthesized to introduce new functionalities, such as amino acids or other amine-containing moieties. The general procedure involves activating the C-28 carboxylic acid, typically by converting it into an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com This activated intermediate is then reacted with a desired amine or amino acid to form the corresponding amide bond. mdpi.com This approach has been used to create libraries of derivatives with diverse substituents.
| Modification Type | Derivative Examples | Synthetic Approach | Reference |
|---|---|---|---|
| Esters | Methyl ester | Reaction with methyl iodide or used as a protecting group. | nih.gov |
| Amides | N-Cyclohexyl amide | Activation with oxalyl chloride, followed by reaction with cyclohexylamine. | mdpi.com |
| Amino Acid Conjugates | L-Leucine conjugate | Coupling of the C-28 acyl chloride with the amino acid ester, followed by hydrolysis. | mdpi.com |
| Triazole Conjugates | Triazolyl-based congeners | Synthesized using click chemistry protocols on a 3-oxo-ursane scaffold. | nih.gov |
Beyond the primary functional groups, the pentacyclic skeleton of ursolic acid offers multiple sites for structural diversification, leading to a wide range of analogues.
Ring A : In addition to C-3 oxidation, Ring A can undergo significant rearrangement. For instance, seco-derivatives with an opened A-ring have been synthesized through oxidation, lactonization, and subsequent ring-opening reactions. nih.gov
Ring C : The C-12—C-13 double bond is a reactive center. Ozonolysis of the methyl ester of ursolic acid has been shown to produce a 12-oxo-11S,13R-oxetane derivative, effectively transforming Ring C. researchgate.net
Rings D and E : Modifications in the latter rings are less common but include Wagner-Meerwein rearrangements affecting the E-ring. nih.gov Oxidative lactonization between an oxidized C-13 and the C-28 carboxyl group can also occur. researchgate.net
| Ring System | Type of Modification | Resulting Structure/Derivative | Reference |
|---|---|---|---|
| Ring A | Ring Opening | A-seco-ursane derivatives | nih.gov |
| Ring C | Ozonolysis | 12-oxo-11,13-epoxyursane (oxetane) | researchgate.net |
| Rings D/E | Wagner-Meerwein Rearrangement | Rearranged E-ring skeleton | nih.gov |
| Rings C/E | Oxidative Lactonization | 13,28-olide (lactone) | researchgate.net |
Preclinical Pharmacological and Biological Activities of 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid and Its Potent Analogues
In Vitro Anticancer and Cytotoxic Effects in Various Cancer Cell Lines
The pentacyclic triterpenoid (B12794562) 3-Oxo-23-hydroxyurs-12-en-28-oic acid belongs to the ursane (B1242777) family, a class of compounds extensively studied for their therapeutic potential. While specific data on this particular molecule is limited, its parent compound, ursolic acid, and a wide array of its synthetic and natural analogues have demonstrated significant anticancer and cytotoxic activities across numerous cancer cell lines. These compounds interfere with multiple signaling pathways essential for cancer cell survival, proliferation, and metastasis. nih.govmdpi.com
Anti-proliferative Effects on Cell Growth
The anti-proliferative activity of ursolic acid analogues is a cornerstone of their anticancer potential. These compounds have been shown to inhibit the growth of a diverse range of human cancer cells in a dose-dependent manner. The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.
Modifications to the parent ursolic acid structure, particularly at the C-3, C-11, and C-28 positions, have led to the development of derivatives with enhanced potency. For instance, a series of novel ursolic acid derivatives were synthesized and evaluated against human cervical cancer (HeLa), ovarian cancer (SKOV3), and gastric carcinoma (BGC-823) cell lines, with some showing more potent cytotoxicity than the parent ursolic acid. Another study on derivatives of the structurally similar 3-oxo-23-hydroxybetulinic acid found that compound 10e exhibited potent activity against B16 melanoma, SF-763, and BEL-7402 liver cancer cells with IC₅₀ values of 5.85, 6.23, and 7.22 μM, respectively. nih.gov Similarly, ursolic acid-based hydroxamates have shown significant cytotoxicity, with one of the most potent compounds displaying IC₅₀ values between 2.5 and 6.4 µM across seven different human cancer cell lines. nih.gov Another derivative demonstrated excellent cytotoxicity against the HepG2 liver cancer cell line with an IC₅₀ value of 5.40 µM. nih.gov
Table 1: Anti-proliferative Activity of Potent Ursolic Acid Analogues in Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analogue 10e¹ | B16 | Murine Melanoma | 5.85 | nih.gov |
| Analogue 10e¹ | SF-763 | Human Glioblastoma | 6.23 | nih.gov |
| Analogue 10e¹ | BEL-7402 | Human Hepatocellular Carcinoma | 7.22 | nih.gov |
| Hydroxamate Analogue 16² | Multiple Lines³ | Various Human Cancers | 2.5 - 6.4 | nih.gov |
| C-28 Modified Analogue 15² | HepG2 | Human Hepatocellular Carcinoma | 5.40 | nih.gov |
| C-28 Modified Analogue 14² | MGC803 | Human Gastric Cancer | 2.50 | nih.gov |
| C-28 Modified Analogue 14² | Bcap37 | Human Breast Cancer | 9.24 | nih.gov |
| C-3 Acetyl Analogue 32² | Multiple Lines⁴ | Various Human Cancers | 4.09 - 7.78 | nih.gov |
¹Derivative of 3-oxo-23-hydroxybetulinic acid. ²Derivative of ursolic acid. ³Includes 518A2, A2780, A549, FaDu, HT29, MCF-7. ⁴Includes 12 different tumor cell lines.
Induction of Apoptosis in Experimental Cancer Models
A key mechanism through which ursolic acid and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process eliminates malignant cells without inducing an inflammatory response. Research shows that these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
In various cancer models, treatment with ursolic acid analogues leads to classic hallmarks of apoptosis. For example, a synthetic derivative, UA232 , was found to induce apoptosis in breast cancer (MCF-7) and cervical cancer (HeLa) cells. nih.gov Its mechanism involves inducing severe endoplasmic reticulum stress and promoting lysosomal membrane permeabilization, which leads to the leakage of cathepsin B into the cytoplasm, a critical step in lysosome-dependent cell death. nih.gov
The intrinsic pathway is frequently implicated. Studies on ursolic acid in human lung cancer cells (NCI-H292) demonstrated that it induces apoptosis by increasing intracellular Ca²⁺ levels and reducing the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from the mitochondria. nih.gov Furthermore, many derivatives have been shown to alter the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspases, the executioner enzymes of apoptosis. elsevierpure.com
Inhibition of Cell Invasion and Metastasis in Experimental Models
The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of mortality. Potent analogues of this compound, such as ursolic acid itself, have been shown to interfere with these processes.
In a doxorubicin-resistant breast cancer cell model (MCF-7/ADR), ursolic acid significantly inhibited cell adhesion and migration. mdpi.com The underlying mechanism involves the downregulation of ornithine decarboxylase (ODC), an enzyme linked to carcinogenesis. By targeting ODC, ursolic acid was shown to modulate the Erk-VEGF/MMP-9 signaling pathway. mdpi.com Matrix metalloproteinases (MMPs), particularly MMP-9, are crucial for degrading the extracellular matrix, a necessary step for invasion. Vascular endothelial growth factor (VEGF) is also implicated in metastasis. By downregulating the activity of these key proteins, ursolic acid demonstrates its potential as an anti-metastatic agent. mdpi.com
Modulation of Tumor Angiogenesis in In Vitro Models
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. Ursolic acid and its analogues have been reported to inhibit tumor angiogenesis, thereby cutting off this critical supply line. nih.gov
The anti-angiogenic effects are often linked to the downregulation of key pro-angiogenic factors. As noted in the context of metastasis, ursolic acid can inhibit the MAPK-Erk signaling pathway, leading to a reduction in the expression of VEGF. mdpi.com The inhibition of VEGF is a well-established strategy for disrupting tumor angiogenesis. By preventing the formation of new blood vessels, these compounds can effectively starve tumors, inhibit their growth, and prevent their dissemination.
Anti-inflammatory Activities in Cellular Models
Chronic inflammation is a known driver of cancer development and progression. The anti-inflammatory properties of ursolic acid and its derivatives contribute significantly to their potential as chemopreventive and therapeutic agents. These compounds can modulate the activity of immune cells, such as macrophages, and inhibit the production of pro-inflammatory mediators. scielo.br
Inhibition of Nitric Oxide (NO) Production in Activated Macrophages
In inflammatory conditions, macrophages can be activated to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). mdpi.com While NO has important physiological roles, its overproduction is associated with chronic inflammation and carcinogenesis. Ursolic acid analogues have been shown to effectively inhibit NO production in activated macrophage cell models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. scielo.br
The anti-inflammatory mechanism often involves the suppression of key transcription factors like nuclear factor-kappa B (NF-κB), which regulates the expression of iNOS and other pro-inflammatory genes. scielo.brnih.gov A study focused on novel aza-ursolic acid derivatives identified a lead compound, 21b , that demonstrated potent inhibition of NO release with an IC₅₀ value of 8.58 μM in RAW 264.7 cells, highlighting the potential for structural modification to enhance anti-inflammatory activity. tandfonline.com Another study investigating a range of 18 different ursolic acid derivatives found that several were able to significantly reduce NO production without affecting cell viability. scielo.br
Table 2: Inhibition of Nitric Oxide (NO) Production by Ursolic Acid Analogues
| Compound/Analogue | Cellular Model | Inhibitory Effect | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Aza-ursolic acid derivative 21b | LPS-activated RAW 264.7 macrophages | Potent inhibition of NO release | 8.58 | tandfonline.com |
| Ursolic Acid Derivative (UAD) 2 | LPS-activated RAW 264.7 macrophages | Dose-dependent reduction in NO | >90* | scielo.br |
| Ursolic Acid Derivative (UAD) 3 | LPS-activated RAW 264.7 macrophages | Dose-dependent reduction in NO | >90* | scielo.br |
| Ursolic Acid Derivative (UAD) 4 | LPS-activated RAW 264.7 macrophages | Dose-dependent reduction in NO | >90* | scielo.br |
*IC₅₀ value was greater than the highest tested concentration, but significant inhibition was observed at 90 µM.
Modulation of Pro-inflammatory Enzyme Activities (e.g., PLA2)
While direct studies on the effect of this compound on pro-inflammatory enzymes like phospholipase A2 (PLA2) are limited, the anti-inflammatory potential of ursane-type triterpenoids is extensively documented. sinica.edu.tw The structure-activity relationship (SAR) studies of this class of compounds reveal that their anti-inflammatory effects are intricately linked to their molecular structure. nih.gov Key structural features, such as the presence and position of hydroxyl (-OH) and carboxyl (-COOH) groups on the pentacyclic skeleton, significantly influence their biological activity. nih.gov
For instance, a study on various ursane-type triterpenoids demonstrated that the inhibitory activity against the cell surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses, is dependent on the presence of a carboxyl group. nih.gov Furthermore, the anti-inflammatory activity of some ursane-type triterpenoids has been linked to their ability to inhibit enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net A review of oleanane- and ursane-type triterpenoids highlighted that certain cinnamoyl derivatives of ursolic acid exhibit inhibitory activity against cyclooxygenase I. sinica.edu.tw Another study on polyhydroxyursane-type triterpenoids also reported varying degrees of inhibitory effects on nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-induced macrophages. elsevierpure.com
The anti-inflammatory activity of several ursane-type triterpenoids isolated from the roots of Rosa multiflora showed moderate inhibitory activity with IC50 values ranging from 24.7 to 86.2 μM. tandfonline.com Although specific data for this compound is not yet available, its structural similarity to other bioactive ursane triterpenoids suggests a potential for similar anti-inflammatory properties.
Table 1: Anti-inflammatory Activity of Selected Ursane-Type Triterpenoids
| Compound | Source | Activity | IC50 Value |
|---|---|---|---|
| Ursolic Acid | Sambucus australis | Anti-inflammatory | Not specified |
| Corosolic Acid | Crataegus pinnatifida | PKC Inhibition | >20 μg/mL |
| Asiatic Acid | Centella asiatica | Inhibition of ICAM-1 expression | Not specified |
This table presents data for compounds structurally related to this compound to provide context on the anti-inflammatory potential of the ursane triterpenoid class.
Antioxidant and Free Radical Scavenging Properties
Extracts from plants containing this compound, such as the green husks of Juglans regia (walnut), have demonstrated significant antioxidant activities. nih.gov These properties are often attributed to the presence of a variety of bioactive compounds, including triterpenoids. researchgate.net The antioxidant capacity of these compounds is frequently evaluated through their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
While specific DPPH or ABTS scavenging IC50 values for isolated this compound are not widely reported, studies on related ursane-type triterpenoids provide insight into their antioxidant potential. For example, ursolic acid and its derivatives have shown significant radical scavenging activity in the DPPH assay. nih.gov The structure-activity relationship studies of flavonoids, another class of compounds often found alongside triterpenoids in plant extracts, indicate that the presence and position of hydroxyl groups are crucial for their antioxidant activity. nih.gov This suggests that the 23-hydroxy group on the this compound molecule could contribute to its antioxidant potential.
Attenuation of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, and their attenuation is a key aspect of antioxidant activity. Plant extracts containing this compound are known to possess antioxidant properties that can help in mitigating the damaging effects of ROS. mdpi.com The general mechanism by which triterpenoids may exert their antioxidant effects is through the donation of a hydrogen atom to free radicals, thereby neutralizing them. The structural features of ursane-type triterpenoids, including the presence of hydroxyl groups, are believed to play a role in their ability to scavenge ROS.
Antiviral Activities, including Enzyme Inhibition
The antiviral properties of ursane-type triterpenoids have been a subject of considerable research. mdpi.com This class of compounds has shown activity against a range of viruses, with mechanisms often involving the inhibition of key viral enzymes. mdpi.com
Inhibition of Viral Proteases (e.g., HIV Protease)
While there is no specific data on the inhibition of HIV protease by this compound, numerous studies have highlighted the anti-HIV potential of ursane-type triterpenoids. sinica.edu.tw For instance, a review on the structure-activity relationships of these compounds notes their anti-HIV activity. researchgate.net The bark of Juglans mandshurica, a source of this compound, has been traditionally used to treat HIV. nih.gov Furthermore, taxifolin, another compound isolated from J. mandshurica, has exhibited anti-HIV-1 activity. nih.gov This suggests that the plant contains multiple compounds with antiviral potential.
Inhibition of Viral Antigen Activation (e.g., EBV-EA)
The inhibitory effects of triterpenoids on the activation of the Epstein-Barr virus (EBV) early antigen (EA) have been reported for several compounds within this class. Although direct studies on this compound are lacking, the general antiviral activity of ursane triterpenoids suggests a potential for such effects. sinica.edu.tw
Antimicrobial and Antibacterial Effects against Select Pathogens
The antimicrobial properties of plant extracts containing this compound have been noted. For example, extracts from walnut green husks have shown antibacterial activity, with a reported minimum inhibitory concentration (MIC) of 0.1 mg/mL against Staphylococcus aureus. nih.govresearchgate.net A rhoifolin-rich fraction from Sanguisorba officinalis, which also contains this compound, exhibited inhibitory activity against both Pseudomonas aeruginosa and Staphylococcus aureus biofilms. nih.gov
The antibacterial activity of ursane-type triterpenoids is well-established, with compounds like ursolic acid demonstrating efficacy against a range of bacteria. nih.govfrontiersin.org Structure-activity relationship studies suggest that the presence of hydroxyl groups can enhance the antibacterial action of these compounds. mdpi.com The mechanism of action for some triterpenoids involves the disruption of the bacterial cell membrane. frontiersin.org
Table 2: Antibacterial Activity of Selected Ursane-Type Triterpenoids and Related Extracts
| Compound/Extract | Pathogen | Activity | MIC Value |
|---|---|---|---|
| Walnut Green Husk Extract | Staphylococcus aureus | Antibacterial | 0.1 mg/mL |
| Rhoifolin-rich fraction | P. aeruginosa & S. aureus | Biofilm Inhibition | Not specified |
| Ursolic Acid | Staphylococcus aureus | Antibacterial | Not specified |
This table includes data for extracts containing this compound and a related compound to illustrate the antimicrobial potential within this class.
Antidiabetic and Metabolic Regulatory Effects
The potential of ursane-type triterpenoids, including analogues of this compound, in the management of diabetes and metabolic disorders has been a subject of growing research interest. Preclinical studies have highlighted their ability to modulate key enzymes involved in glucose metabolism and to influence fat storage and glucose homeostasis in various model organisms.
The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net An analogue of the target compound, 3-oxours-12-en-28-oic acid, has demonstrated notable α-glucosidase inhibitory activity.
In a study evaluating a series of ursolic acid analogues, several derivatives exhibited significant inhibitory effects on α-glucosidase. Notably, structural modifications at the C-2 and C-3 positions of the ursane skeleton were found to be effective in enhancing this inhibitory activity. For instance, one of the synthesized analogues, UA-O-i, displayed an IC50 value of 0.71 ± 0.27 μM, which was more potent than the positive control, acarbose. csu.edu.au This suggests that the 3-oxo functionality can be a key feature for potent α-glucosidase inhibition within this class of triterpenoids.
Table 1: α-Glucosidase Inhibitory Activity of Ursolic Acid Analogues
| Compound | IC50 (μM) |
|---|---|
| Ursolic Acid (UA) | 5.08 ± 0.70 |
| UA-02 | 2.51 ± 0.02 |
| UA-04 | 3.94 ± 0.10 |
| UA-O-i | 0.71 ± 0.04 |
| Acarbose (Positive Control) | Not specified in the same units |
Data sourced from a study on synthetic ursolic acid analogues. csu.edu.aunih.gov
Analogues of this compound have shown promising effects on fat storage and glucose metabolism in preclinical models, suggesting a broader role in metabolic regulation beyond simple glucose absorption.
In the model organism Caenorhabditis elegans, supplementation with ursolic acid, the parent compound of the 3-oxo derivative, led to a significant reduction in fat storage. nih.govmdpi.com This effect was observed to be similar to that of dietary restriction, a known intervention for extending lifespan and improving metabolic health. nih.gov The study noted a 31.52% decrease in stored fat in worms treated with ursolic acid. nih.gov
Furthermore, in a study using high-fat diet-fed C57BL/6J mice, administration of ursolic acid resulted in reduced liver and adipose tissue mass, smaller adipocyte size, and lower plasma levels of triglycerides and low-density-lipoprotein cholesterol. nih.gov Concurrently, it improved glucose tolerance and insulin (B600854) sensitivity. nih.gov These effects were attributed to the activation of PPARα, a key regulator of fatty acid oxidation, and the induction of hepatic autophagy. nih.gov
Hepatoprotective and Nephroprotective Potential in Preclinical Models
The protective effects of ursane triterpenoids on vital organs such as the liver and kidneys have been documented in various preclinical models of organ damage.
Ursolic acid has demonstrated hepatoprotective effects against alcohol-induced liver injury. nih.gov A study showed that dietary ursolic acid prevented alcohol-induced liver damage by modulating the gut-liver axis and ameliorating intestinal oxidative stress and barrier dysfunction. nih.gov In another study, a mixture of ursolic acid and oleanolic acid administered to mice with liver damage induced by anti-tuberculosis drugs showed a hepatoprotective effect. qeios.com
Regarding nephroprotection, ursolic acid has been shown to mitigate gentamicin-induced renal damage in rats. nih.gov Co-administration of ursolic acid with gentamicin, a known nephrotoxic antibiotic, led to a dose-dependent decrease in markers of kidney damage such as blood urea, serum creatinine, and uric acid. nih.gov Histopathological analysis confirmed that ursolic acid lessened the severity of renal tissue damage. nih.gov In a model of diabetic nephropathy, ursolic acid was found to be a potent agent in managing diabetic complications, with evidence of reversal of cellular necrosis in the kidneys of alloxan-induced diabetic mice. csu.edu.au Another study in aged mice demonstrated that ursolic acid protects the kidneys by increasing the expression of anti-aging proteins SIRT1, SIRT6, and α-Klotho. wcrj.net The potential for triterpenoids to exhibit nephroprotective effects has also been observed with other related compounds, such as the lanosteryl triterpene RA-3, which showed both antihyperuricemic and nephroprotective properties in a rat model of kidney injury. nih.gov
Table 2: Selected Preclinical Studies on Hepatoprotective and Nephroprotective Effects of Ursolic Acid and its Analogues
| Compound/Mixture | Model | Key Findings |
|---|---|---|
| Ursolic Acid | Alcohol-induced liver injury in mice | Ameliorated intestinal oxidative stress and barrier dysfunction, modulating the gut-liver axis. nih.gov |
| Ursolic Acid/Oleanolic Acid Mixture | Anti-tuberculosis drug-induced liver damage in mice | Exhibited hepatoprotective effects. qeios.com |
| Ursolic Acid | Gentamicin-induced renal damage in rats | Dose-dependently decreased markers of kidney damage and reduced severity of renal tissue damage. nih.gov |
| Ursolic Acid | Alloxan-induced diabetic mice | Showed reversal of cellular necrosis in the kidneys. csu.edu.au |
| Ursolic Acid | Aged mice | Increased expression of renal protective proteins SIRT1, SIRT6, and α-Klotho. wcrj.net |
| Lanosteryl Triterpene (RA-3) | Adenine and gentamicin-induced nephrotoxicity in rats | Lowered serum renal dysfunction biomarkers and improved kidney histomorphology. nih.gov |
Neuroprotective and Anti-neurodegenerative Properties in Experimental Systems
The neuroprotective potential of ursane-type triterpenoids is an emerging area of research, with studies suggesting their ability to counteract key pathological processes in neurodegeneration. nih.gov These compounds have been shown to exert antioxidant, anti-inflammatory, and anti-apoptotic activities. wcrj.net
Ursane triterpenes and their saponins (B1172615) isolated from Centella asiatica have exhibited neuroprotective effects in cell-based models. researchgate.netnih.gov In one study, several oleanane- and ursane-type triterpene saponins were screened for their protective effects on PC12 cells induced by the neurotoxin 6-hydroxydopamine (6-OHDA). One of the compounds, 11-oxo-asiaticoside B, displayed significant neuroprotection, attenuated cell apoptosis, and increased the expression of antioxidant enzymes. researchgate.netnih.gov Furthermore, it was found to activate the phosphatidylinositol 3-kinase/Akt pathway, a key signaling cascade for neuronal survival. researchgate.netnih.gov
A hallmark of several neurodegenerative diseases is the accumulation of toxic protein aggregates. Ursolic acid has shown the ability to mitigate this pathological feature in a model organism.
In a study using a transgenic Caenorhabditis elegans model of polyglutamine (polyQ) disease, which mimics aspects of Huntington's disease, ursolic acid was observed to reduce toxic protein aggregation. nih.govmdpi.com This effect was coupled with the activation of the JNK-1 signaling pathway, suggesting a potential mechanism for the observed protection against proteotoxic stress. nih.gov
Immunomodulatory Activities in Cell-Based Assays
Ursane triterpenoids, including analogues of this compound, have demonstrated the ability to modulate immune responses in various in vitro systems. This includes influencing the production of inflammatory mediators and directing the polarization of macrophages.
Ursolic acid has been shown to exhibit significant inhibitory effects on the expression of inflammatory cytokines. nih.gov It can also influence the differentiation of CD4+ T helper cells. nih.gov In a study investigating the effects of ursolic acid on macrophages, it was found to regulate the release of cytokines, a process potentially linked to macrophage polarization. frontiersin.org For instance, ursolic acid has been shown to promote the polarization of M2 macrophages, which are typically associated with anti-inflammatory and tissue repair functions. frontiersin.org
A derivative of the target compound, 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid, has been reported to inhibit the production of nitric oxide in lipopolysaccharide-activated RAW 264.7 macrophage cells. medchemexpress.com This indicates a direct modulatory effect on a key inflammatory signaling molecule produced by immune cells. Furthermore, derivatives of ursolic acid have been shown to reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF, and IFN-γ in the spinal cord in a mouse model of experimental autoimmune encephalomyelitis. nih.gov
Table 3: Immunomodulatory Activities of Ursolic Acid and its Analogues in Cell-Based Assays
| Compound | Cell Type/Model | Key Immunomodulatory Effects |
|---|---|---|
| Ursolic Acid | Macrophages | Regulated cytokine release, promoted M2 macrophage polarization. frontiersin.org |
| 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid | RAW 264.7 macrophages | Inhibited nitric oxide production. medchemexpress.com |
| Ursolic Acid Derivatives | Experimental autoimmune encephalomyelitis model | Reduced levels of IL-1β, TNF, and IFN-γ in the spinal cord. nih.gov |
| Ursolic Acid | CD4+ T cells | Influenced T helper cell differentiation. nih.gov |
Other Enzyme Inhibitory Activities (e.g., Amylolytic Enzyme, Pancreatic Lipase (B570770), Topoisomerase)
The therapeutic potential of pentacyclic triterpenoids, including this compound and its analogues, extends to the inhibition of various enzymes implicated in metabolic diseases and cancer. Research into the structure-activity relationships of these compounds has revealed that specific structural motifs, such as the ursane skeleton and substitutions at key positions, are crucial for their inhibitory effects against enzymes like α-amylase, pancreatic lipase, and topoisomerases.
Amylolytic Enzyme Inhibition
The inhibition of amylolytic enzymes, such as α-amylase, is a key therapeutic strategy for managing postprandial hyperglycemia. Several studies have highlighted the potential of ursane-type triterpenoids as α-amylase inhibitors. For instance, compounds like 3-oxolupenal and katononic acid, which share the triterpenoid backbone, have demonstrated significant inhibitory activity against α-amylase. The presence of an ursane ring in these molecules is thought to be a contributing factor to their anti-amylase effects. nih.gov The ketone group at the C-3 position, a feature present in this compound, has also been identified as important for α-amylase inhibitory activity in related triterpenes. nih.gov
Table 1: α-Amylase Inhibitory Activity of Triterpenoid Analogues
| Compound | IC50 (µM) | Source Organism/Extract | Reference |
|---|---|---|---|
| 3-Oxolupenal | 105.3 | Nuxia oppositifolia | nih.gov |
| Katononic acid | 115.2 | Nuxia oppositifolia | nih.gov |
| Lupenone | Potent inhibitor (mode: mixed inhibition) | Abrus precatorius | nih.gov |
This table is interactive. Click on the headers to sort the data.
Pancreatic Lipase Inhibition
Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, making it a prime target for anti-obesity therapies. Triterpenoids of the ursane type have been investigated for their ability to inhibit this enzyme. A crucial structural feature for potent pancreatic lipase inhibition appears to be a free carboxylic acid group at the C-28 position. nih.gov This suggests that this compound, which possesses this feature, may exhibit similar inhibitory activity. Studies on various triterpenoid saponins have demonstrated significant inhibition of pancreatic lipase, further supporting the potential of this class of compounds. nih.govresearchgate.net
Table 2: Pancreatic Lipase Inhibitory Activity of Triterpenoid Saponin (B1150181) Analogues
| Compound | IC50 (mM) | Source Organism | Reference |
|---|---|---|---|
| Silphioside F | 0.22 | Acanthopanax senticosus | nih.gov |
| Copteroside B | 0.25 | Acanthopanax senticosus | nih.gov |
| Hederagenin 3-O-beta-D-glucuronopyranoside 6'-O-methyl ester | 0.26 | Acanthopanax senticosus | nih.gov |
| Gypsogenin 3-O-beta-D-glucuronopyranoside | 0.29 | Acanthopanax senticosus | nih.gov |
This table is interactive. Click on the headers to sort the data.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Research has indicated that certain natural triterpenes can act as inhibitors of these enzymes. Specifically, triterpenes that contain a carboxyl group have been found to inhibit the activity of DNA topoisomerase II (topo II). nih.gov This finding suggests that this compound, with its C-28 carboxylic acid, fits the structural profile of a potential topoisomerase II inhibitor. The triterpene framework is considered a promising scaffold for the development of new, selective inhibitors of these crucial cellular enzymes. nih.gov
Molecular and Cellular Mechanisms of Action of 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid
Mechanistic Basis of Apoptosis Induction and Cell Cycle Regulation in Experimental Models
The anticancer activity of ursolic acid and its derivatives, including by extension 3-Oxo-23-hydroxyurs-12-en-28-oic acid, is significantly attributed to their ability to trigger apoptosis and disrupt the normal progression of the cell cycle in cancerous cells.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Ursolic acid and its derivatives have been shown to induce apoptosis through multiple pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated, leading to a shift in the cellular balance towards cell death. nih.gov This change in the Bax/Bcl-2 ratio compromises the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov This event initiates a caspase cascade, activating key executioner caspases like caspase-3 and caspase-9, which then cleave various cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov
Furthermore, some derivatives have been found to engage the extrinsic apoptotic pathway by increasing the expression of Fas and its ligand (FasL), leading to the activation of caspase-8. researchgate.net
In addition to apoptosis induction, this compound and related compounds exert control over the cell cycle, the series of events that lead to cell division and duplication. By arresting the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells. Studies on various ursolic acid derivatives have demonstrated cell cycle arrest at different phases, including G0/G1, S, and G2/M, depending on the specific compound and the cancer cell line being investigated. nih.govnih.govmdpi.comfrontiersin.org For instance, certain derivatives have been shown to induce a G0/G1 phase arrest by downregulating the levels of proteins like CDK4, cyclin D1, and cyclin E, while increasing the expression of tumor suppressor proteins p21 and p27. mdpi.com Another study reported S-phase arrest in gallbladder cancer cells treated with ursolic acid. nih.gov A novel oleanolic acid derivative, which shares structural similarities, was found to induce G2/M phase arrest in breast cancer cells. windows.net
Table 1: Effects of Ursolic Acid Derivatives on Apoptosis and Cell Cycle in Cancer Cells
| Compound/Derivative | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Ursolic Acid | Gallbladder Carcinoma (GBC-SD, SGC-996) | Induces apoptosis via mitochondrial pathway (caspase-3/-9 activation) | S-phase arrest | nih.gov |
| Ursolic Acid | Non-Small Cell Lung Cancer (A549, H460) | Induces apoptosis | G0/G1 phase arrest | mdpi.com |
| FZU3010 (UA derivative) | Breast Cancer (SUM149PT, HCC1937) | Induces apoptosis | Not specified | nih.gov |
| 3-oxoolean-12-en-27-oic acid | Promyelocytic Leukemia (HL-60) | Induces apoptosis via caspase-8 activation | Not specified | researchgate.net |
| 25-Hydroxy-3-oxoolean-12-en-28-oic acid | Breast Cancer (MDA-468, MCF-7) | Induces apoptosis via caspase activation | G2/M phase arrest | nih.gov |
| ZQL-4c (Oleanolic acid derivative) | Breast Cancer (MCF-7, MDA-MB-231, SK-BR-3) | Induces apoptosis | G2/M phase arrest | windows.net |
Modulation of Key Intracellular Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound and its congeners are orchestrated through their influence on a complex network of intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. Ursolic acid and its derivatives have been shown to effectively inhibit this pathway. nih.govmdpi.com Studies have demonstrated that these compounds can suppress the phosphorylation and activation of key components of this pathway, including PI3K, Akt, and mTOR. nih.govoncotarget.com For example, a study on 3β-hydroxylup-12-en-28-oic acid, a related triterpenoid (B12794562), showed downregulation of PI3K subunits (p110α and p85α) and downstream phosphorylated Akt. researchgate.net By inhibiting the PI3K/Akt/mTOR axis, these compounds can curtail the survival signals that cancer cells rely on, thereby sensitizing them to apoptosis. nih.govnih.gov
Table 2: Modulation of the PI3K/Akt/mTOR Pathway by Ursolic Acid and Related Triterpenoids
| Compound | Cell Line/Model | Target Protein(s) | Observed Effect | Reference |
| Ursolic Acid | Ovarian Cancer Cells | PI3K, Akt | Suppression of activity and phosphorylation | nih.gov |
| Ursolic Acid | Breast Cancer Stem-like Cells | p-PI3K, p-Akt, p-ERK | Downregulation | nih.gov |
| 3β-hydroxylup-12-en-28-oic acid | Colon Cancer (HCT-116) | p110α, p85α, p-Akt | Downregulation | researchgate.net |
| Ursolic Acid | Rat Skeletal Muscle | mTORC1 | Stimulation of signaling after exercise | nih.gov |
NFκB/AP-1 Activation Modulation
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Ursolic acid and its derivatives are potent inhibitors of the NF-κB signaling pathway. scirp.orgnih.govrsc.org They have been shown to suppress NF-κB activation induced by various carcinogens by inhibiting the IκBα kinase (IKK), which is crucial for the activation of NF-κB. nih.gov This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes, which include proteins involved in cell survival and proliferation like cyclin D1 and anti-apoptotic members of the Bcl-2 family. nih.govnih.gov
Activator protein-1 (AP-1) is another transcription factor involved in cell proliferation and survival. Some related compounds, such as ursodeoxycholic acid, have been shown to inhibit not only NF-κB but also AP-1 activation, suggesting a broader impact on pro-survival signaling. nih.gov
Table 3: Inhibition of the NF-κB Pathway by Ursolic Acid and Its Derivatives
| Compound/Derivative | Cell Line | Mechanism of Action | Key Findings | Reference |
| Ursolic Acid | Various Cancer Cells | Suppression of IκBα kinase and p65 phosphorylation | Inhibited NF-κB activation induced by carcinogens | nih.gov |
| Ursolic Acid Derivatives | Lung Adenocarcinoma (A549) | Not specified | Reduced NF-κB expression | scirp.org |
| Ursolic Acid Derivatives | Macrophages (RAW264.7) | Not specified | Reduced NF-κB production | scielo.brscielo.br |
| Ursolic Acid Long-chain Diamine Derivatives | Lung Cancer (A549) | Blockage of NF-κB signaling pathway | Potent inhibition of NF-κB | nih.gov |
| Ursodeoxycholic Acid | Colon Cancer (HCT116) | Not specified | Inhibited DCA-induced NF-κB and AP-1 DNA binding | nih.gov |
Nrf2 Stabilization and Redox Balance
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels. However, upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of genes that help to restore cellular redox homeostasis. Studies have shown that ursolic acid can activate the Nrf2 signaling pathway. nih.govresearchgate.netfrontiersin.org This activation leads to an increased expression of downstream target genes such as heme oxygenase-1 (HO-1), which has antioxidant and anti-inflammatory properties. researchgate.netfrontiersin.org By bolstering the cell's antioxidant defenses, ursolic acid and its derivatives may protect normal cells from oxidative damage while paradoxically inducing oxidative stress in cancer cells, which often have a compromised redox balance, thereby contributing to their demise. Research on ursolic and oleanolic acids has demonstrated that they can induce the production of reactive oxygen species (ROS) in cancer cells, which in turn leads to Nrf2 activation. researchgate.net
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway Inhibition
Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environment often found in solid tumors. HIF-1α promotes angiogenesis (the formation of new blood vessels), metabolic reprogramming, and metastasis, all of which are critical for tumor progression. Several derivatives of ursolic acid have been identified as potent inhibitors of the HIF-1α pathway. nih.govnih.govumsu.ac.ir These compounds have been shown to inhibit the transcriptional activity of HIF-1α and downregulate its protein expression under hypoxic conditions. nih.gov By blocking the HIF-1α pathway, these triterpenoids can disrupt the adaptive mechanisms of cancer cells to hypoxia, thereby inhibiting tumor growth and spread. For instance, a study on novel ursolic acid tetrazole derivatives identified compounds with significant HIF-1α inhibitory activity. nih.gov
Table 4: Inhibition of HIF-1α by Ursolic Acid Derivatives
| Derivative Series | Key Feature | Most Potent Compound (IC50) | Reference |
| Tetrazole Derivatives | Tetrazole moiety at C-28 | Compound 14d (0.8 µM) | nih.gov |
| Aminoguanidine Derivatives | Aminoguanidine moiety | Compound 7b (4.0 µM) | nih.gov |
| Triazole and Nitroimidazole Derivatives | 1,2,3-triazole, 1,2,4-triazole, or nitroimidazole ring | Compound 7e (higher activity than ursolic acid) | researchgate.net |
JNK-1 (c-Jun-NH2-terminal kinase) Activation
While direct studies on the effect of this compound on c-Jun-NH2-terminal kinase (JNK-1) activation are limited, research on the closely related parent compound, ursolic acid (3β-hydroxy-urs-12-en-28-oic acid), provides significant insights. In the model organism Caenorhabditis elegans, ursolic acid has been observed to mediate the activation of JNK-1. nih.govnih.gov This activation is a key component of a signaling cascade that contributes to longevity and stress resistance. nih.govnih.govnih.gov
A study investigating the role of ursolic acid in C. elegans revealed that its pro-longevity effects are linked to the JNK-1 pathway, which operates independently of the insulin (B600854)/IGF-1 signaling (IIS) pathway. nih.gov In silico molecular docking simulations further supported these in vivo findings, suggesting a favorable binding affinity between ursolic acid and the ATP-binding site of C. elegans JNK-1, with a binding energy of -8.11 kcal/mol. nih.gov This suggests a potential direct interaction and subsequent activation of JNK-1 by ursolic acid. nih.gov Given the structural similarity, it is plausible that this compound could exert similar effects on JNK-1, although this requires direct experimental verification.
Regulation of Gene Expression and Protein Modulation in Cellular Contexts
The regulation of gene expression and the modulation of protein levels are critical aspects of the biological activity of ursane-type triterpenoids. Research on ursolic acid in C. elegans has demonstrated that its longevity-promoting effects are associated with the upregulation of specific downstream target genes. nih.govnih.gov These include gcs-1 and daf-9, which are regulated by the transcription factor SKN-1/NRF-2. nih.govnih.gov This pathway is analogous to the dietary restriction (DR) pathway, a well-known modulator of lifespan. nih.govnih.gov
The activation of the SKN-1/NRF-2 pathway by ursolic acid suggests a mechanism by which this compound can enhance cellular defense and stress resistance, contributing to its observed biological effects. nih.govnih.gov While these findings are specific to ursolic acid, the structural conservation among these triterpenoids suggests that this compound might also influence similar gene regulatory networks. However, dedicated studies are necessary to elucidate the specific genes and proteins modulated by this particular compound.
Direct Interaction with Specific Biological Targets (e.g., Enzymes, Receptors, Transcription Factors)
The biological activities of pentacyclic triterpenoids often stem from their direct interactions with a variety of cellular targets, including enzymes, receptors, and transcription factors. While specific targets for this compound are not extensively documented, studies on closely related "3-oxo" derivatives of ursane (B1242777) and oleanane (B1240867) triterpenoids have identified several interacting proteins.
For instance, 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid has been identified as a potent inhibitor of HIV protease, an essential enzyme for viral replication. medchemexpress.com This same compound also inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA). medchemexpress.com Furthermore, research on 3-oxours-12-en-28-oic acid has demonstrated promising inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net In a different context, 3-oxo oleanolic acid (3-oxo-olea-12-en-28-oic acid) has been shown to inhibit the growth of cancer cells, with a particular efficacy against melanoma in vivo. researchgate.net
These findings suggest that the "3-oxo" functional group on the ursane or oleanane scaffold can confer potent inhibitory activities against a range of enzymes. The table below summarizes the observed interactions of some related 3-oxo triterpenoids.
| Compound Name | Target Enzyme/Protein | Biological Effect |
| 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid | HIV Protease | Inhibition of viral replication medchemexpress.com |
| 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid | Epstein-Barr virus early antigen (EBV-EA) | Inhibition of viral antigen activation medchemexpress.com |
| 3-oxours-12-en-28-oic acid | α-glucosidase | Inhibition of carbohydrate metabolism researchgate.net |
Influence on Proteostasis and Protein Aggregation Pathways in Experimental Models
Maintaining protein homeostasis, or proteostasis, is crucial for cellular health and longevity. Disruptions in proteostasis can lead to the accumulation of misfolded and aggregated proteins, a hallmark of many age-related diseases. Studies on ursolic acid in C. elegans have shed light on the potential of ursane-type triterpenoids to modulate these pathways.
In a transgenic C. elegans model expressing polyglutamine (polyQ) repeats, which are prone to aggregation, treatment with ursolic acid resulted in a significant reduction in the number of toxic protein aggregates. nih.govnih.gov This suggests that ursolic acid can enhance the cellular machinery responsible for preventing or clearing protein aggregates, thereby mitigating proteotoxic stress. nih.govnih.gov The mechanism underlying this effect is likely linked to the broader stress-response pathways activated by the compound, including the aforementioned JNK-1 signaling. nih.govnih.gov
While these experiments were conducted with ursolic acid, the findings point to a potential role for the ursane scaffold in modulating proteostasis. Further research is needed to determine if this compound shares this ability to influence protein aggregation pathways and to what extent its "3-oxo" modification might alter this activity.
Advanced Research Methodologies and Analytical Techniques for 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid Studies
Chromatographic Separation and Purification Techniques
The isolation of 3-Oxo-23-hydroxyurs-12-en-28-oic acid from natural sources or its purification after synthesis necessitates the use of high-resolution chromatographic techniques. Column chromatography and High-Performance Liquid Chromatography (HPLC) are fundamental to obtaining the compound in a pure form suitable for further analysis.
Column Chromatography: This technique is often employed as an initial purification step. Crude extracts are loaded onto a stationary phase, such as silica gel, and a solvent system of varying polarity is used to separate the components. For instance, a derivative, 3-oxo-urs-12-en-28-oic acid, was purified using silica-gel column chromatography with a petroleum ether:ethyl acetate solvent system. researchgate.net This process allows for the separation of the target compound from other structurally related triterpenoids and plant metabolites.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is an indispensable tool. This method utilizes a high-pressure system to pass the sample through a packed column, enabling fine separation of compounds with very similar chemical properties. In the isolation of related triterpenes, preparative HPLC has been successfully used to obtain pure compounds after initial separation by other methods. mdpi.org The choice of stationary phase (e.g., C18) and mobile phase is critical and is optimized to achieve the best resolution for this compound.
Advanced Spectroscopic Methods for Structure Elucidation and Confirmation
Once purified, the precise chemical structure of this compound is determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. mdpi.orgneliti.com For a related compound, 3-oxo-urs-12-en-28-oic acid, 1H NMR spectral data revealed characteristic signals for its olefinic and methyl protons. scienceopen.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish the connectivity between protons and carbons, confirming the intricate ring structure and the positions of the oxo and hydroxyl functional groups. mdpi.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. researchgate.net This information is crucial for confirming the molecular formula, C30H46O4. nih.gov Fragmentation patterns observed in the mass spectrum can provide additional structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.org The IR spectrum of a similar compound, 3-oxo-urs-12-en-28-oic acid, showed characteristic absorption bands for a hydroxyl group (–OH), carbonyl groups (C=O), and carbon-carbon double bonds (C=C). scienceopen.com These data corroborate the presence of the ketone, carboxylic acid, and alkene functionalities within the ursane (B1242777) skeleton.
Table 1: Spectroscopic Data for Related Ursane Triterpenoids
| Technique | Key Observations for Related Compounds | Reference |
| 1H NMR | Signals for olefinic protons, methyl groups, and protons adjacent to carbonyl and hydroxyl groups. | scienceopen.com |
| 13C NMR | Resonances for carbonyl carbon, olefinic carbons, and carbons of the pentacyclic skeleton. | neliti.com |
| IR | Absorption bands indicating the presence of -OH, C=O, and C=C functional groups. | scienceopen.com |
| HRMS | Provides the exact molecular weight and confirms the elemental composition. | researchgate.net |
In Vitro Cell-Based Assays for Biological Activity Profiling
To understand the biological effects of this compound, a variety of in vitro cell-based assays are employed. These assays provide initial insights into the compound's potential cytotoxic, enzyme-inhibiting, and other cellular activities.
Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. researchgate.netabcam.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. By treating cancer cell lines with varying concentrations of the compound, an IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined. Preliminary studies on similar compounds have shown cytotoxic effects against various cancer cell lines.
Enzyme Inhibition Assays: The potential of this compound to inhibit specific enzymes can be evaluated through targeted assays. For example, its effect on proteases, which are involved in cancer progression, can be investigated. researchgate.net These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the resulting product formation.
Reporter Gene Assays: These assays are used to study the effect of a compound on the expression of a specific gene. A reporter gene (e.g., luciferase or β-galactosidase) is linked to a promoter of interest. Changes in the expression of the reporter gene in the presence of this compound can indicate its influence on specific signaling pathways.
Preclinical In Vivo Animal and Model Organism Studies for Mechanistic Investigations
Following promising in vitro results, preclinical in vivo studies are conducted to investigate the biological effects of this compound in a whole organism. These studies provide crucial information on the compound's efficacy and potential mechanisms of action in a more complex biological system.
Mouse Carcinogenesis Models: To evaluate the anti-cancer potential of this compound, mouse models of carcinogenesis are often utilized. For instance, the SKH-1 hairless mouse model is commonly used for studying skin carcinogenesis. nih.gov In such studies, mice are exposed to a carcinogen and then treated with the test compound to assess its ability to prevent or inhibit tumor development.
Caenorhabditis elegans Longevity Studies: The nematode C. elegans is a powerful model organism for studying aging and longevity. nih.govnih.gov The effect of this compound on the lifespan of C. elegans can be investigated by supplementing the worms' diet with the compound. consensus.appnih.gov These studies can also provide insights into the molecular pathways involved in aging, such as stress resistance and insulin (B600854)/IGF-1 signaling. nih.gov
Computational Approaches, including Molecular Docking and Dynamics Simulations, for Target Prediction and Ligand Interaction Analysis
Computational methods play an increasingly important role in modern drug discovery and mechanistic studies. These in silico approaches can predict potential biological targets and provide detailed insights into the interactions between a ligand and its binding site.
Molecular Docking: This computational technique is used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net For this compound, molecular docking can be used to screen for potential protein targets and to understand the binding interactions at the atomic level. A study on a related compound, ursolic acid, used in silico docking to investigate its binding affinity to the ATP-binding site of JNK-1 in C. elegans. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net These simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, providing a more accurate prediction of the binding affinity.
Omics-Based Approaches for Comprehensive Biological Profiling in Research Models
Omics technologies, such as proteomics, metabolomics, and transcriptomics, allow for a global analysis of biological molecules and can provide a comprehensive understanding of the cellular response to this compound.
Proteomics: This approach involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered by the compound.
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It can be used to investigate how this compound alters the metabolic profile of an organism. For example, studies on the related compound ursolic acid have investigated its effects on pyruvate metabolism. nih.gov
Transcriptomics: This field of study examines the complete set of RNA transcripts that are produced by the genome. Transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment with this compound, providing clues about the affected signaling pathways and cellular processes.
Future Research Trajectories in Biomedical Science for 3 Oxo 23 Hydroxyurs 12 En 28 Oic Acid and Its Analogues
Exploration of Novel Semisynthetic Analogues with Optimized Preclinical Bioactivity and Selectivity
The inherent bioactivity of the ursane (B1242777) scaffold provides a robust starting point for semisynthetic modifications aimed at enhancing potency and selectivity. Research on related triterpenoids, such as ursolic acid, has demonstrated that chemical alterations at specific positions—notably the C-3, C-12, C-13, and C-28 positions—can lead to derivatives with significantly improved pharmacological profiles. researchgate.net Future efforts will likely focus on creating a diverse library of analogues of 3-Oxo-23-hydroxyurs-12-en-28-oic acid.
Key synthetic strategies may involve:
Modification of the C-28 Carboxylic Acid: Esterification, amidation, or the introduction of heterocyclic moieties at this position can influence the compound's solubility, bioavailability, and interaction with molecular targets.
Derivatization of the C-3 Oxo Group: While the oxo group is a defining feature, its modification to other functional groups could modulate activity.
Alterations at the C-23 Hydroxyl Group: This position offers a prime site for introducing various substituents to explore structure-activity relationships (SAR).
The preclinical evaluation of these novel analogues will be crucial. High-throughput screening against a panel of cancer cell lines, as has been performed for derivatives of the related oleanolic acid, can rapidly identify compounds with potent cytotoxic effects. researchgate.net For instance, studies on 3-oxo-oleanolic acid have shown significant growth inhibition of cancer cells. researchgate.net A similar approach for this compound analogues would be a logical next step.
Table 1: Potential Semisynthetic Modifications and Expected Bioactivity Enhancements
| Modification Site | Potential Chemical Change | Anticipated Improvement |
| C-28 Carboxylic Acid | Esterification, Amidation | Enhanced bioavailability, altered target specificity |
| C-3 Oxo Group | Reduction, Oximation | Modulation of cytotoxicity, improved selectivity |
| C-23 Hydroxyl Group | Acylation, Etherification | Increased potency, refined structure-activity relationship |
Deepening Mechanistic Understanding of Complex Molecular Networks and Pleiotropic Effects
The biological effects of triterpenoids are often not due to a single, specific interaction but rather a result of their ability to modulate multiple cellular targets and pathways—a phenomenon known as pleiotropy. The parent compound, ursolic acid, has been shown to exhibit pleiotropic antibacterial mechanisms against methicillin-resistant Staphylococcus aureus (MRSA) by initially disrupting the bacterial membrane and subsequently inhibiting protein synthesis and metabolic pathways. mdpi.com This multifaceted mode of action makes the development of resistance more challenging for pathogens. mdpi.com
Future research must aim to elucidate the complex molecular networks influenced by this compound. This will involve a combination of advanced analytical techniques:
Proteomics and Metabolomics: To identify the global changes in protein expression and metabolite profiles in cells treated with the compound. This can reveal unexpected molecular targets and affected pathways.
Molecular Docking Studies: Computational models can predict the binding affinity of the compound and its analogues to various protein targets, helping to prioritize experimental validation.
Gene Expression Profiling: Microarray or RNA-sequencing analysis can provide a broad overview of the transcriptional changes induced by the compound, offering insights into the upstream signaling cascades that are activated or inhibited.
A key area of investigation will be the compound's influence on critical signaling pathways implicated in various diseases, such as the PI3K/AKT, NF-κB, and MAPK pathways, which are known to be modulated by other triterpenic acids. mdpi.com Understanding these pleiotropic effects is essential for identifying potential therapeutic applications beyond a single disease and for predicting potential off-target effects. For example, the related compound 2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid has been shown to inhibit nitric oxide production, suggesting anti-inflammatory potential. medchemexpress.com
Investigation of Synergistic Effects in Combination Studies with Other Bioactive Compounds in Preclinical Models
The future of many therapeutic strategies, particularly in oncology, lies in combination therapies that can enhance efficacy and overcome drug resistance. The use of natural compounds in conjunction with conventional drugs is a promising approach. nih.gov Investigating the synergistic potential of this compound and its analogues with other bioactive compounds in preclinical models is a critical future research trajectory.
Potential combination strategies to explore include:
With Conventional Chemotherapeutics: Combining the compound with standard-of-care chemotherapy drugs could allow for lower, less toxic doses of the conventional agent while achieving a greater therapeutic effect.
With Other Phytochemicals: The synergistic effects of different natural compounds are well-documented. researchgate.net Combining this compound with other triterpenoids, flavonoids, or alkaloids could lead to enhanced bioactivity.
With Targeted Therapies: As the molecular targets of the compound are identified, it can be rationally combined with targeted therapies that act on complementary pathways.
Preclinical evaluation of these combinations will involve in vitro studies to determine synergy, followed by in vivo studies in animal models of disease to assess efficacy. The observed activities of related compounds, such as the anti-tumor effects of a 3-oxo derivative of oleanolic acid, suggest that these combination studies could yield promising results. researchgate.net
Q & A
Q. How can in vitro bioactivity data (e.g., anti-inflammatory or anticancer effects) be reconciled with conflicting in vivo results?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Address this by: (i) Conducting pharmacokinetic studies (e.g., plasma stability assays, CYP450 metabolism profiling) ; (ii) Using prodrug strategies (e.g., esterification of the C-28 carboxylic acid to enhance membrane permeability) ; (iii) Validating target engagement in vivo via pharmacodynamic markers (e.g., NF-κB inhibition in tumor tissues) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against crystallized targets (e.g., STAT3 or AKT1) using the compound’s 3D structure (PubChem CID: 91668422) . Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories. Cross-reference with SAR data from analogs like 11-keto-ursolic acid .
Q. How can researchers address batch-to-batch variability in natural product isolation?
- Methodological Answer : Standardize extraction protocols using orthogonal purification steps: (i) Initial fractionation via vacuum liquid chromatography (VLC) with silica gel ; (ii) Final purification via preparative HPLC (C18 column, methanol:water gradient) ; (iii) Quantify purity using qNMR with maleic acid as an internal standard . For reproducibility, document solvent ratios, temperature, and pressure in metadata .
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism to calculate IC/EC values. For high-throughput screens, apply Z’-factor analysis to assess assay robustness. Report variability as SEM with n ≥ 3 biological replicates .
Q. How should researchers validate the specificity of observed bioactivity against off-target effects?
- Methodological Answer : Combine target-based assays (e.g., kinase profiling panels) with phenotypic readouts (e.g., CRISPR-Cas9 knockout of putative targets). For example, if the compound inhibits cancer cell proliferation, confirm mechanism via rescue experiments with ectopic expression of the target protein .
Safety and Compliance
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves and safety goggles due to limited toxicological data. Avoid inhalation of powdered forms; use fume hoods during weighing. Dispose of waste via incineration, adhering to local regulations for carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
